molecular formula C15H12ClFN2O3 B5863854 METHYL 4-{[(3-CHLORO-4-FLUOROANILINO)CARBONYL]AMINO}BENZOATE

METHYL 4-{[(3-CHLORO-4-FLUOROANILINO)CARBONYL]AMINO}BENZOATE

Cat. No.: B5863854
M. Wt: 322.72 g/mol
InChI Key: IEAQEGSZTNJBFC-UHFFFAOYSA-N
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Description

Methyl 4-{[(3-chloro-4-fluoroanilino)carbonyl]amino}benzoate is an organic compound with a complex structure It is characterized by the presence of a benzoate ester group, a substituted aniline moiety, and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(3-chloro-4-fluoroanilino)carbonyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 3-chloro-4-fluoroaniline with methyl 4-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(3-chloro-4-fluoroanilino)carbonyl]amino}benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields 4-{[(3-chloro-4-fluoroanilino)carbonyl]amino}benzoic acid .

Scientific Research Applications

Methyl 4-{[(3-chloro-4-fluoroanilino)carbonyl]amino}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 4-{[(3-chloro-4-fluoroanilino)carbonyl]amino}benzoate exerts its effects is primarily through its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the aromatic rings can participate in π-π stacking interactions with other aromatic systems, further influencing biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{[(3-chloroanilino)carbonyl]amino}benzoate
  • Methyl 4-{[(4-fluoroanilino)carbonyl]amino}benzoate
  • Methyl 4-{[(3-chloro-4-methylanilino)carbonyl]amino}benzoate

Uniqueness

Methyl 4-{[(3-chloro-4-fluoroanilino)carbonyl]amino}benzoate is unique due to the presence of both chlorine and fluorine substituents on the aniline ring. This combination of electron-withdrawing groups can significantly influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

methyl 4-[(3-chloro-4-fluorophenyl)carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O3/c1-22-14(20)9-2-4-10(5-3-9)18-15(21)19-11-6-7-13(17)12(16)8-11/h2-8H,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAQEGSZTNJBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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